molecular formula C26H42N4O6Si B14146675 tert-butyl (3aS,4S,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-methoxy-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-5-carboxylate CAS No. 364046-23-1

tert-butyl (3aS,4S,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-methoxy-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-5-carboxylate

Cat. No.: B14146675
CAS No.: 364046-23-1
M. Wt: 534.7 g/mol
InChI Key: LTZWFCPDLHSTBY-RCOXNQKVSA-N
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Description

The compound “tert-butyl (3aS,4S,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-methoxy-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-5-carboxylate” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique combination of functional groups, including a pyrrolo[3,2-d]pyrimidine core, a dioxolane ring, and silyl-protected hydroxyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from commercially available starting materials. The key steps may include:

  • Formation of the pyrrolo[3,2-d]pyrimidine core through cyclization reactions.
  • Introduction of the dioxolane ring via acetalization or related reactions.
  • Protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride under basic conditions.
  • Final coupling reactions to assemble the complete molecule.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

  • Use of automated synthesis equipment.
  • Optimization of solvent systems and reaction temperatures.
  • Implementation of purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane).

    Reducing Agents: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride).

    Substitution Reagents: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation may yield ketones or aldehydes.
  • Reduction may yield alcohols.
  • Substitution may yield various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antiviral activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl (3aS,4S,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-methoxy-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-5-carboxylate analogs: Compounds with similar core structures but different substituents.

    Pyrrolo[3,2-d]pyrimidine derivatives: Compounds with variations in the pyrrolo[3,2-d]pyrimidine core.

    Silyl-protected hydroxyl compounds: Molecules with silyl-protected hydroxyl groups for stability and reactivity control.

Properties

CAS No.

364046-23-1

Molecular Formula

C26H42N4O6Si

Molecular Weight

534.7 g/mol

IUPAC Name

tert-butyl (3aS,4S,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-methoxy-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-5-carboxylate

InChI

InChI=1S/C26H42N4O6Si/c1-24(2,3)36-23(31)30-16(13-33-37(10,11)25(4,5)6)20-21(35-26(7,8)34-20)19(30)15-12-27-18-17(15)28-14-29-22(18)32-9/h12,14,16,19-21,27H,13H2,1-11H3/t16-,19+,20-,21+/m1/s1

InChI Key

LTZWFCPDLHSTBY-RCOXNQKVSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](N([C@H]([C@@H]2O1)C3=CNC4=C3N=CN=C4OC)C(=O)OC(C)(C)C)CO[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC1(OC2C(N(C(C2O1)C3=CNC4=C3N=CN=C4OC)C(=O)OC(C)(C)C)CO[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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